Welcome to the BenchChem Online Store!
molecular formula C7H5F2NO B1593230 1-(2,6-Difluoropyridin-3-yl)ethanone CAS No. 920036-27-7

1-(2,6-Difluoropyridin-3-yl)ethanone

Cat. No. B1593230
M. Wt: 157.12 g/mol
InChI Key: KVBDQWJQRISCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618960B2

Procedure details

A solution of methylmagnesium bromide in THF (0.96 M, 88.1 mL) was added to a solution of 2,6-difluoro-N-methoxy-N-methylnicotinamide (7.01 g) in tetrahydrofuran (180 mL) under ice-cooling, and the reaction solution was stirred under ice-cooling for two hours. A saturated ammonium chloride solution and ethyl acetate were added to the reaction solution under ice-cooling, and the organic layer was separated. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate) to obtain 4.74 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-difluoro-N-methoxy-N-methylnicotinamide
Quantity
7.01 g
Type
reactant
Reaction Step One
Name
Quantity
88.1 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Mg]Br.[F:4][C:5]1[N:16]=[C:15]([F:17])[CH:14]=[CH:13][C:6]=1[C:7](N(OC)C)=[O:8].[Cl-].[NH4+].[C:20](OCC)(=O)C>C1COCC1>[F:4][C:5]1[C:6]([C:7](=[O:8])[CH3:20])=[CH:13][CH:14]=[C:15]([F:17])[N:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
2,6-difluoro-N-methoxy-N-methylnicotinamide
Quantity
7.01 g
Type
reactant
Smiles
FC1=C(C(=O)N(C)OC)C=CC(=N1)F
Name
Quantity
88.1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=CC=C1C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.